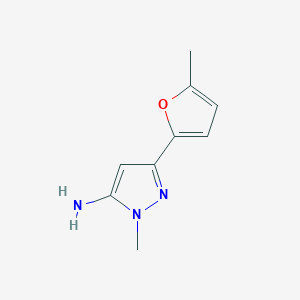

1-Methyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17826312

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N3O |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 2-methyl-5-(5-methylfuran-2-yl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H11N3O/c1-6-3-4-8(13-6)7-5-9(10)12(2)11-7/h3-5H,10H2,1-2H3 |

| Standard InChI Key | ZWEDLPCVFLPHBL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(O1)C2=NN(C(=C2)N)C |

Introduction

Structural Elucidation and Molecular Characteristics

Core Molecular Architecture

1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine features a pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 3-position with a 5-methylfuran-2-yl moiety. The furan ring itself is a five-membered oxygen-containing heterocycle with a methyl group at the 5-position. This dual heterocyclic system creates a planar yet sterically hindered structure, influencing its reactivity and intermolecular interactions .

The compound’s InChIKey (ZWEDLPCVFLPHBL-UHFFFAOYSA-N) and SMILES notation (CC1=CC=C(O1)C2=C(N)N(C)N=C2) provide precise descriptors of its atomic connectivity and stereochemical configuration . Comparative analysis with analogous pyrazole derivatives, such as 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CID 28283194), highlights the impact of N-methylation on electronic distribution and hydrogen-bonding capacity .

Crystallographic and Conformational Analysis

While crystallographic data for this specific compound remains unreported, molecular modeling predicts a dihedral angle of approximately 15–25° between the pyrazole and furan rings, minimizing steric clashes between the methyl groups. The methyl substituent at the pyrazole’s 1-position induces slight puckering in the ring, as observed in related N-methylpyrazoles .

Synthetic Methodologies

Retrosynthetic Considerations

The synthesis of 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine likely involves a convergent strategy, combining furan and pyrazole precursors. A plausible retrosynthetic pathway includes:

-

Furan moiety: 5-Methylfuran-2-carbaldehyde or its derivatives as starting materials.

-

Pyrazole core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Physicochemical Properties

Thermodynamic and Spectral Data

The compound’s moderate lipophilicity (LogP ~2) suggests reasonable membrane permeability, a desirable trait for bioactive molecules. Its UV-Vis spectrum likely exhibits absorption maxima near 265–280 nm due to π→π* transitions in the conjugated furan-pyrazole system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume